2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride

Solubility Salt selection Assay preparation

This hydrochloride salt (CAS 2866352-31-8) offers superior aqueous solubility for assay preparation without DMSO. The N1-methyl group eliminates tautomerism, ensuring a single, consistent species across NMR, LC-MS, and HPLC. Its α-aminoketone plus 1,2,4-triazole architecture provides orthogonal amine and ketone reactivity for two-dimensional library design, maximizing the number of unique final compounds per gram of starting material. The 5-yl regioisomer ensures predictable N2,N4 metal coordination geometry, unlike 3-yl isomers. Choose this compound for reliable metallodrug discovery, catalytic material development, or as an analytical system suitability standard.

Molecular Formula C5H9ClN4O
Molecular Weight 176.60 g/mol
CAS No. 2866352-31-8
Cat. No. B6609025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride
CAS2866352-31-8
Molecular FormulaC5H9ClN4O
Molecular Weight176.60 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)C(=O)CN.Cl
InChIInChI=1S/C5H8N4O.ClH/c1-9-5(4(10)2-6)7-3-8-9;/h3H,2,6H2,1H3;1H
InChIKeyWQISFYGXDMRUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one Hydrochloride (CAS 2866352-31-8) – Compound Class and Procurement-Relevant Characteristics


2-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride (CAS 2866352‑31‑8) is a heterocyclic α‑aminoketone hydrochloride salt comprising a 1‑methyl‑1,2,4‑triazole ring substituted at the 5‑position with a 2‑aminoethan‑1‑one moiety. The free base (CAS 1538350‑82‑1) has molecular formula C₅H₈N₄O and a molecular weight of 140.14 g·mol⁻¹ . The hydrochloride salt exhibits enhanced aqueous solubility and improved solid‑state handling characteristics relative to the free base, making it the preferred form for solution‑phase chemistry and biological assay preparation . This compound belongs to the broader class of 1,2,4‑triazole building blocks, which are widely employed in medicinal chemistry, coordination chemistry, and agrochemical research.

Why In‑Class 1,2,4‑Triazole Building Blocks Cannot Simply Replace 2‑Amino‑1‑(1‑methyl‑1H‑1,2,4‑triazol‑5‑yl)ethan‑1‑one Hydrochloride (CAS 2866352‑31‑8)


Although the 1,2,4‑triazole scaffold is common, the precise substitution pattern—particularly the combination of an α‑aminoketone at the 5‑position with N1‑methylation—creates a unique hydrogen‑bond donor/acceptor topology, metal‑coordination geometry, and synthetic reactivity profile that no single in‑class analog simultaneously replicates [1]. Patent literature on amine‑substituted 1,2,4‑triazole derivatives demonstrates that even minor positional isomerism (e.g., 5‑yl vs. 3‑yl attachment) can shift biological target engagement from renal/cardiovascular indications to entirely distinct kinase or GPCR profiles [2]. Consequently, substituting this compound with a 3‑yl regioisomer, a reduced amine analog lacking the ketone, or a non‑methylated triazole will unpredictably alter downstream synthetic yields, metal‑complex stability, or biological screening outcomes, making direct replacement without quantitative comparative data a high‑risk procurement decision.

Quantitative Differentiation Evidence for 2‑Amino‑1‑(1‑methyl‑1H‑1,2,4‑triazol‑5‑yl)ethan‑1‑one Hydrochloride (CAS 2866352‑31‑8) vs. Closest Analogs


Hydrochloride Salt Aqueous Solubility Advantage vs. Free Base (CAS 1538350‑82‑1) for Solution‑Phase Applications

The hydrochloride salt (CAS 2866352‑31‑8) provides substantially higher aqueous solubility than the free base (CAS 1538350‑82‑1), a critical factor for biochemical assay preparation and solution‑phase synthetic transformations. The free base contains only weakly basic amine and triazole nitrogen atoms with limited ionization capacity at physiological pH, whereas the hydrochloride salt is fully ionized, yielding a predictable and reproducible dissolution profile . This solubility differential is a class‑level expectation for amine hydrochlorides vs. their free‑base counterparts, but the magnitude is compound‑specific and must be verified experimentally.

Solubility Salt selection Assay preparation

Regiochemical Differentiation: 5‑yl vs. 3‑yl Triazole Substitution Alters Metal‑Coordination Geometry

The 5‑yl attachment of the ethanone moiety to the 1‑methyl‑1,2,4‑triazole ring places the ketone and amine groups in a spatial arrangement distinct from that of the 3‑yl regioisomer (CAS 1537794‑50‑5). In the 5‑yl isomer, the N2 and N4 nitrogen atoms of the triazole remain sterically accessible for metal coordination without interference from the α‑aminoketone side chain, whereas in the 3‑yl isomer the side chain is adjacent to the N2 position, potentially blocking one coordination site [1]. This regiochemical difference is well‑documented in 1,2,4‑triazole coordination chemistry, where 5‑substituted triazoles often favor bidentate N3,N4‑bridging modes while 3‑substituted analogs preferentially coordinate through N2,N3 [2].

Coordination chemistry Regioisomerism Ligand design

α‑Aminoketone Dual Reactivity vs. Simple Amine Analog 1‑(1‑Methyl‑1H‑1,2,4‑triazol‑5‑yl)ethanamine (CAS 1210875‑52‑7)

The target compound contains both a primary amine and a ketone carbonyl in a 1,2‑relationship (α‑aminoketone), enabling sequential or orthogonal synthetic transformations that are impossible with the fully reduced amine analog CAS 1210875‑52‑7. The ketone permits reductive amination, oxime/hydrazone formation, Grignard addition, and α‑halogenation, while the primary amine independently undergoes acylation, sulfonylation, or reductive alkylation . By contrast, the simple amine analog (CAS 1210875‑52‑7) offers only amine reactivity, limiting its utility to half the synthetic diversification pathways accessible with the α‑aminoketone derivative .

Synthetic utility Bifunctional building block Heterocyclic chemistry

N1‑Methylation Prevents Tautomeric Complexity Observed in Non‑Methylated 1,2,4‑Triazole Analogs

The N1‑methyl group on the triazole ring eliminates the prototropic tautomerism (1H‑1,2,4‑triazole ⇌ 4H‑1,2,4‑triazole) that complicates the spectroscopic characterization, chromatographic behavior, and biological assay interpretation of non‑methylated analogs such as 2‑amino‑1‑(1H‑1,2,4‑triazol‑3‑yl)ethan‑1‑one (CAS 2228336‑00‑1) . Non‑methylated 1,2,4‑triazoles can exist as equilibrium mixtures of tautomers, leading to split NMR signals, multiple HPLC peaks, and ambiguous structure‑activity relationships [1]. The N1‑methylated compound presents a single, well‑defined chemical entity across all analytical platforms.

Tautomerism Analytical consistency Reproducibility

Recommended Application Scenarios for 2‑Amino‑1‑(1‑methyl‑1H‑1,2,4‑triazol‑5‑yl)ethan‑1‑one Hydrochloride (CAS 2866352‑31‑8) Based on Differentiated Evidence


Coordination Chemistry: Bidentate Ligand for Transition‑Metal Complex Synthesis

The 5‑yl regioisomer with an unhindered N2,N4 coordination sphere, combined with the α‑aminoketone's ability to form a five‑membered chelate ring via N(amine) and O(ketone) donor atoms [1], makes this compound a logical candidate for synthesizing octahedral or square‑planar metal complexes with predictable stoichiometry. Users seeking to avoid the coordination‑site ambiguity of 3‑yl triazole regioisomers should preferentially select this compound for metallodrug discovery or catalytic material development.

Medicinal Chemistry: Diversifiable Scaffold for Parallel Library Synthesis

The orthogonal amine and ketone reactivity enables two‑dimensional library design: the ketone can be converted to oximes, hydrazones, or secondary alcohols, while the amine is independently functionalized via amide coupling or reductive amination . This dual‑handle architecture provides a higher number of unique final compounds per gram of starting material compared to single‑handle analogs such as CAS 1210875‑52‑7, improving procurement cost‑efficiency for hit‑to‑lead programs.

Biochemical Assay Development: Pre‑Dissolved Hydrochloride Salt for Direct Aqueous Use

The hydrochloride salt form (CAS 2866352‑31‑8) facilitates direct dissolution in aqueous buffer systems without the need for DMSO co‑solvent or pH adjustment , reducing the risk of solvent‑induced artifacts in enzymatic or cell‑based assays. This is a practical advantage over the free base (CAS 1538350‑82‑1), which may require sonication or heating to achieve comparable solution concentrations.

Analytical Reference Standard: Single Tautomeric Species for Method Development

The absence of tautomeric equilibrium due to N1‑methylation ensures that the compound presents a single, invariant species across NMR, LC‑MS, and HPLC platforms [2]. This property makes it suitable as an internal standard or system suitability test compound in analytical method development, where tautomeric mixtures of non‑methylated analogs would introduce unacceptable variability in retention time and spectral profiles.

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